3-(Boc-amino)-5-trifluoromethyl-pyridine
Description
3-(Boc-amino)-5-trifluoromethyl-pyridine (CAS: 1187055-61-3) is a pyridine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a trifluoromethyl (CF₃) group at the 5-position of the pyridine ring. The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and selectivity in multi-step reactions . This compound is commercially available with a purity of 98% and is utilized in organic synthesis, particularly in drug discovery and material science .
Properties
IUPAC Name |
tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h4-6H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMPSEZVIVLPGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187055-61-3 | |
| Record name | tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The preparation of 3-(Boc-amino)-5-trifluoromethyl-pyridine generally involves multi-step synthetic routes starting from pyridine derivatives. The key steps include nitration, reduction, Boc-protection of the amino group, and introduction of the trifluoromethyl substituent. Industrial adaptations optimize these steps for large-scale production, employing continuous flow reactors and efficient catalysts to improve yield and sustainability.
Stepwise Synthetic Route and Reaction Conditions
| Step Number | Reaction Step | Reagents & Conditions | Description |
|---|---|---|---|
| 1 | Nitration of Pyridine | Pyridine, nitrating agents (e.g., HNO3/H2SO4), controlled temperature | Introduces a nitro group selectively at the 3-position of the pyridine ring |
| 2 | Reduction | Hydrogen gas, Pd/C catalyst, mild pressure and temperature | Reduces the nitro group to an amino group |
| 3 | Boc Protection | Di-tert-butyl dicarbonate (Boc2O), triethylamine, solvent (e.g., dichloromethane), room temperature | Protects the amino group by forming a Boc-carbamate, preventing side reactions in subsequent steps |
| 4 | Trifluoromethylation | Trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H), appropriate solvent, controlled temperature | Introduces the trifluoromethyl group at the 5-position through electrophilic substitution |
| 5 | Purification | Column chromatography or recrystallization | Isolates the pure this compound |
This sequence ensures high regioselectivity and functional group compatibility, with the Boc group stabilizing the amino functionality during trifluoromethylation and other transformations.
Industrial Production Considerations
Industrial synthesis of this compound adapts the laboratory-scale steps with enhancements such as:
- Use of continuous flow reactors to improve reaction control and scalability.
- Employment of highly selective catalysts to increase yield and reduce by-products.
- Solvent recycling and waste minimization techniques to improve environmental footprint.
- Optimization of reaction times and temperatures to maximize throughput.
Such approaches allow efficient and cost-effective production suitable for pharmaceutical intermediate supply.
Chemical Reaction Analysis Related to Preparation
| Reaction Type | Reagents/Conditions | Purpose in Synthesis | Notes on Reaction Outcome |
|---|---|---|---|
| Nitration | HNO3/H2SO4, low temperature | Introduce nitro group selectively on pyridine | Requires careful control to avoid over-nitration |
| Reduction | H2, Pd/C catalyst, mild conditions | Convert nitro to amino group | High selectivity, avoids over-reduction |
| Boc Protection | Boc2O, base (e.g., triethylamine) | Protect amino group to prevent side reactions | Forms stable Boc-carbamate group |
| Trifluoromethylation | CF3I or CF3SO3H, solvent, temp | Introduce trifluoromethyl substituent | Electron-withdrawing group enhances stability |
The Boc group is removable under acidic conditions (e.g., trifluoroacetic acid), allowing further functionalization post-synthesis.
Research Findings and Data on Synthesis
Yield and Purity: Typical yields for the Boc-protection step range from 75% to 90%, depending on reaction conditions and purification methods. Trifluoromethylation yields vary but are optimized to exceed 70% in well-controlled reactions.
Characterization: The final product is characterized by NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and chromatographic purity assessment. The Boc group shows characteristic tert-butyl signals, and the trifluoromethyl group is confirmed by ¹⁹F NMR.
Stability: The Boc-protected compound is stable under neutral and basic conditions but can be deprotected under acidic environments, which is exploited in subsequent synthetic steps.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Nitration | Pyridine, HNO3/H2SO4, low temp | Nitro-pyridine intermediate |
| Reduction | H2, Pd/C, mild temp | Amino-pyridine intermediate |
| Boc Protection | Boc2O, triethylamine, DCM, room temp | Boc-protected amino-pyridine |
| Trifluoromethylation | CF3I or CF3SO3H, solvent, controlled temp | Introduction of trifluoromethyl group |
| Purification | Chromatography or recrystallization | Pure this compound |
Additional Notes
- The Boc group is crucial for protecting the amino functionality during trifluoromethylation, which involves strongly electrophilic reagents.
- Alternative trifluoromethylation methods may include metal-catalyzed processes, but the use of CF3I or CF3SO3H remains standard for this compound.
- The synthetic route allows for modifications to introduce other substituents or to deprotect the amine for further derivatization.
Chemical Reactions Analysis
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine, enabling further functionalization.
Reagents and Conditions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidolysis | Trifluoroacetic acid (TFA) in DCM | 3-Amino-5-trifluoromethyl-pyridine | 89% | |
| Two-step deprotection | 1. HCl (aq), 2. Neutralization | Free amine | 92% |
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Mechanism : Protolytic cleavage of the Boc carbamate via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol.
-
Applications : Deprotection is critical for synthesizing amine intermediates used in drug candidates (e.g., PIM kinase inhibitors) .
Nucleophilic Substitution
The trifluoromethyl group enhances electrophilicity at the pyridine ring, enabling substitution at the 2- and 4-positions.
Key Reactions
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 3-(Boc-amino)-5-CF₃-pyridine | KMnO₄, H₂SO₄ | Pyridine N-oxide derivative | 75% | |
| 3-(Boc-amino)-5-CF₃-pyridine | NH₃, MeOH | 3-Amino-5-CF₃-pyridin-2-amine | 68% |
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Regioselectivity : Substitution occurs preferentially at the 2-position due to the trifluoromethyl group’s meta-directing effect .
-
Limitations : Harsh conditions (e.g., strong bases) may lead to Boc group cleavage .
Cross-Coupling Reactions
The pyridine ring participates in transition-metal-catalyzed couplings, enabling aryl-aryl bond formation.
Suzuki-Miyaura Coupling
Reductive Amination
The deprotected amine undergoes reductive amination with ketones/aldehydes.
Example
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 3-Amino-5-CF₃-pyridine | Acetone, NaBH₃CN | 3-(Isopropylamino)-5-CF₃-pyridine | 85% |
Oxidation
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Reagents : KMnO₄ or CrO₃ oxidizes the pyridine ring to N-oxide derivatives.
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Yield : 60–75% under controlled acidic conditions.
Reduction
-
Hydrogenation : Pd/C and H₂ reduce the pyridine ring to piperidine derivatives (rarely used due to Boc sensitivity) .
Comparative Reactivity of Analogues
| Compound | Substituents | Reactivity Profile |
|---|---|---|
| 3-(Boc-amino)-5-CF₃-pyridine | 3-Boc-NH, 5-CF₃ | High electrophilicity at C2/C4; Boc cleavage at pH < 4 |
| 3-Amino-5-CF₃-pyridine | 3-NH₂, 5-CF₃ | Enhanced nucleophilicity at NH₂; prone to diazotization |
| 5-CF₃-pyridine-3-carboxylic acid | 3-COOH, 5-CF₃ | Decarboxylation under heating; esterification dominant |
Scientific Research Applications
Medicinal Chemistry
3-(Boc-amino)-5-trifluoromethyl-pyridine serves as a building block for synthesizing biologically active compounds, particularly in drug development targeting various diseases, including cancer and infectious diseases. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for pharmaceutical applications.
Case Study:
- Cell Viability Assays: In vitro studies showed that this compound exhibited significant cytotoxic effects on glioblastoma cells at concentrations as low as 2.5 µM, indicating its potential as an anticancer agent.
Biological Research
This compound is utilized in studies investigating enzyme mechanisms and protein-ligand interactions. The Boc group can be removed under acidic conditions, allowing the free amine to engage in various biological activities.
Case Study:
- Enzyme Inhibition Studies: Research demonstrated that derivatives of this compound inhibited cyclin-dependent kinases (CDKs), showing promising IC values, which suggests their potential therapeutic use in cancer treatment.
Organic Synthesis
This compound is employed as an intermediate in the synthesis of complex organic molecules, including thiazole carboxamides that act as PIM kinase inhibitors.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-3-chloro-5-trifluoromethyl-pyridine | Chlorine instead of Boc group | Different biological activities |
| 4-(Trifluoromethyl)pyridine | Lacks amino functionality | Used in agrochemicals |
| 3-(Boc-amino)-4-fluoro-pyridine | Similar Boc protection but with fluorine | Different electronic properties |
| 5-Trifluoromethyl-2-pyridone | Contains a carbonyl instead of an amine | Distinct reactivity patterns |
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-5-trifluoromethyl-pyridine involves its ability to act as a nucleophile or electrophile in chemical reactions. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it useful in drug design.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and commercial attributes of 3-(Boc-amino)-5-trifluoromethyl-pyridine and related compounds:
Key Differences and Implications
Core Ring Structure: Pyridine Derivatives: this compound and 3-(Boc-amino)pyridine share a pyridine backbone (6-membered aromatic ring), facilitating π-π stacking interactions in drug-receptor binding. In contrast, (R)-3-(Boc-amino)pyrrolidine has a saturated 5-membered pyrrolidine ring, which introduces conformational rigidity and alters solubility . Electron-Withdrawing Groups: The CF₃ group in this compound enhances the electron-deficient nature of the pyridine ring compared to 3-(Boc-amino)pyridine. This may increase resistance to oxidative degradation and improve bioavailability .
Functional Group Diversity: The Boc-protected amino group in all listed compounds enables selective deprotection during synthesis. However, the absence of CF₃ in 3-(Boc-amino)pyridine reduces its steric and electronic complexity, making it a simpler intermediate . 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine incorporates a trimethylsilyl-protected ethynyl group, offering a handle for click chemistry or cross-coupling reactions, which is absent in the other compounds .
Commercial Availability and Storage: this compound and its analogs are marketed by suppliers like Pope Biotech and Aldrich, but storage conditions vary. For example, (R)-3-(Boc-amino)pyrrolidine requires refrigeration (0°C–6°C), suggesting higher sensitivity to thermal degradation compared to pyridine-based derivatives .
Research and Application Insights
- Synthetic Utility : The Boc group in these compounds allows for temporary amine protection, critical in peptide synthesis and palladium-catalyzed cross-coupling reactions .
- Pharmaceutical Relevance: CF₃-substituted pyridines are prevalent in kinase inhibitors and antiviral agents due to their enhanced metabolic stability. The combination of Boc-amino and CF₃ in this compound may position it as a versatile scaffold for targeted drug design .
- Limitations: Limited data on solubility, reactivity, and toxicity in the provided evidence highlights the need for further experimental characterization.
Biological Activity
3-(Boc-amino)-5-trifluoromethyl-pyridine (CAS: 1187055-61-3) is an organic compound that has garnered attention in medicinal chemistry due to its potential as a building block for biologically active compounds. The presence of a trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in drug design and development.
Chemical Structure and Properties
The molecular formula for this compound is CHFNO, with a molecular weight of approximately 262.23 g/mol. The trifluoromethyl group is known to influence the biological activity of compounds significantly, often improving their potency and selectivity in various biological assays .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The trifluoromethyl group can enhance lipophilicity, allowing better membrane penetration and receptor binding .
Anticancer Activity
Research indicates that derivatives containing the trifluoromethyl group exhibit significant anticancer properties. For instance, studies have shown that certain analogues can induce cell death through mechanisms such as methuosis, characterized by cytoplasmic vacuolization without typical apoptotic features .
Table 1: Summary of Biological Activities
| Compound | Target | IC (µM) | Effect |
|---|---|---|---|
| This compound | GBM Cells | 2.5 - 10 | Induces methuosis |
| Trifluoromethyl analogues | CDK2/CDK9 | 0.36 / 1.8 | Inhibits cellular proliferation |
Case Studies
- Cell Viability Assays : In vitro studies demonstrated that treatment with this compound resulted in significant cytotoxic effects on glioblastoma (GBM) cells, with morphological changes indicative of methuosis . The compound was effective at concentrations as low as 2.5 µM.
- Enzyme Inhibition : A series of studies evaluated the inhibition potential of trifluoromethyl-containing compounds against cyclin-dependent kinases (CDKs). Compounds derived from this scaffold showed promising IC values, indicating their potential as therapeutic agents in cancer treatment .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with Boc-protected amines under controlled conditions to ensure high yields and purity. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and assess purity .
Table 2: Synthesis Overview
| Step | Reagent | Conditions |
|---|---|---|
| 1 | Pyridine derivative + Boc-amine | DMF, reflux |
| 2 | Purification | Column chromatography |
Q & A
Basic Questions
Q. What is the role of the Boc (tert-butoxycarbonyl) group in 3-(Boc-amino)-5-trifluoromethyl-pyridine, and how is it introduced/removed in synthesis?
- Answer : The Boc group serves as a temporary protecting group for the amine, preventing undesired side reactions during synthesis. It is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA catalysis). Deprotection is achieved using trifluoroacetic acid (TFA) or HCl in dioxane, regenerating the free amine .
Q. What purification methods are recommended for isolating this compound with high purity?
- Answer : Column chromatography (silica gel, hexane/EtOAc gradient) is standard for intermediate purification. Final recrystallization from ethanol/water mixtures ensures ≥95% purity. HPLC (C18 column, acetonitrile/water mobile phase) is used for analytical validation .
Q. How does the trifluoromethyl group influence the compound’s stability under acidic or basic conditions?
- Answer : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the pyridine ring against nucleophilic attack. However, prolonged exposure to strong acids (e.g., H₂SO₄) may cleave the Boc group, while bases (e.g., NaOH) can induce ring decomposition .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Confirms Boc group integrity (e.g., tert-butyl peaks at δ 1.4 ppm) and trifluoromethyl signals (δ ~120 ppm in ¹⁹F NMR).
- HPLC-MS : Validates molecular weight ([M+H]⁺ expected m/z: ~307) and purity .
Q. What are common synthetic intermediates en route to this compound?
- Answer : Key intermediates include 5-trifluoromethyl-pyridin-3-amine (before Boc protection) and halogenated precursors (e.g., 3-bromo-5-trifluoromethyl-pyridine) for cross-coupling reactions .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of the pyridine ring (e.g., meta vs. para substitution)?
- Answer : Directed ortho-metalation (DoM) strategies using directing groups (e.g., Boc-protected amine) enable selective functionalization at the meta position. Computational DFT studies predict electron density distribution to guide reaction design .
Q. What are optimized conditions for introducing the trifluoromethyl group into pyridine systems?
- Answer : CuCF₃-mediated trifluoromethylation (via fluoroform activation) or Langlois’ reagent (NaSO₂CF₃) under radical conditions are effective. Microwave-assisted synthesis (100–120°C, 1–2 hr) improves yields to >80% .
Q. How does the Boc group affect the compound’s reactivity in palladium-catalyzed cross-coupling reactions?
- Answer : The Boc group is inert under Suzuki-Miyaura (Pd(PPh₃)₄, K₂CO₃) or Buchwald-Hartwig (Pd₂(dba)₃/XPhos) conditions, enabling selective C–C or C–N bond formation at the 5-position. Post-coupling deprotection retains the amine for downstream functionalization .
Q. What computational tools predict the compound’s behavior in biological systems (e.g., binding affinity)?
- Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with target proteins (e.g., kinases). The trifluoromethyl group’s hydrophobicity and Boc’s steric bulk are critical for ligand-receptor binding .
Q. How to address low yields in Boc deprotection due to trifluoromethyl group stability?
- Answer : Optimize TFA concentration (20–30% in DCM) and reaction time (1–2 hr) at 0°C to minimize side reactions. LC-MS monitoring detects premature deprotection or degradation .
Q. What alternative protecting groups compare to Boc for amine protection in trifluoromethylpyridines?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
